molecular formula C21H18Na2O6 B14679326 1,7-Bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione disodium salt CAS No. 36557-16-1

1,7-Bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione disodium salt

Cat. No.: B14679326
CAS No.: 36557-16-1
M. Wt: 412.3 g/mol
InChI Key: MYIQANSQHADCLI-SAVPNDSOSA-L
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Description

1,7-Bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione disodium salt is a compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione disodium salt typically involves the reaction of vanillin with acetone in the presence of a base to form the intermediate compound, which is then further reacted with sodium hydroxide to form the disodium salt. The reaction conditions usually include controlled temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

1,7-Bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione disodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperature and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

1,7-Bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione disodium salt has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and studies.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Used in the development of new materials and products, including pharmaceuticals and cosmetics.

Mechanism of Action

The mechanism of action of 1,7-Bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione disodium salt involves its interaction with various molecular targets and pathways. It is known to modulate signaling pathways involved in inflammation, oxidative stress, and cell proliferation. The compound’s effects are mediated through its ability to interact with proteins, enzymes, and other biomolecules, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Curcumin: The parent compound from which 1,7-Bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione disodium salt is derived.

    Tetrahydrocurcumin: A reduced form of curcumin with similar properties.

    Diferuloylmethane: Another curcumin derivative with distinct chemical properties.

Uniqueness

This compound is unique due to its disodium salt form, which enhances its solubility and stability compared to other curcumin derivatives. This makes it more suitable for various applications, including pharmaceutical formulations and industrial uses.

Properties

CAS No.

36557-16-1

Molecular Formula

C21H18Na2O6

Molecular Weight

412.3 g/mol

IUPAC Name

disodium;2-methoxy-4-[(1E,6E)-7-(3-methoxy-4-oxidophenyl)-3,5-dioxohepta-1,6-dienyl]phenolate

InChI

InChI=1S/C21H20O6.2Na/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2;;/h3-12,24-25H,13H2,1-2H3;;/q;2*+1/p-2/b7-3+,8-4+;;

InChI Key

MYIQANSQHADCLI-SAVPNDSOSA-L

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)[O-])OC)[O-].[Na+].[Na+]

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)[O-])OC)[O-].[Na+].[Na+]

Origin of Product

United States

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